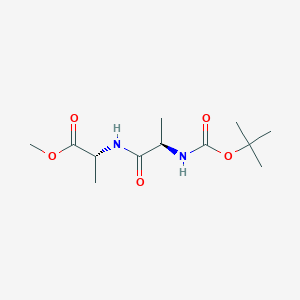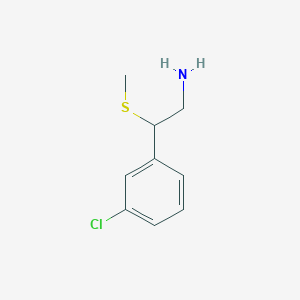
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine, also known as 2-CMEA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in alcohol and ether. 2-CMEA has been used in various studies to investigate the structure and function of proteins, as well as the mechanisms of drug action. It has also been used to study the effects of various drugs on the human body.
Applications De Recherche Scientifique
Environmental Toxicology and Pharmacology
- Endocrine Disruptors : Compounds like DDT and DDE, which share structural similarities with the target compound, have been studied extensively for their endocrine-disrupting effects in humans and wildlife. These substances interact with nuclear receptors and impact reproductive and immune systems through their estrogen-disrupting action. The persistence and bioaccumulation of these compounds pose significant environmental and health risks (Burgos-Aceves et al., 2021).
Chemical Synthesis and Structural Properties
- Synthesis and Spectroscopy : Novel synthetic pathways have been explored for creating compounds with chlorophenyl groups. The reaction of chloral with substituted anilines, for instance, yields a variety of products depending on the type of amine and reaction conditions. These pathways are crucial for developing new materials and understanding the conformation of products through spectroscopic analysis (Issac & Tierney, 1996).
Environmental Contamination and Remediation
- Organochlorine Compounds Impact : The presence and effects of chlorophenols in the environment have been assessed, revealing moderate toxicity to mammalian and aquatic life. These studies underline the importance of monitoring and remediating environmental contaminants to prevent long-term ecological and health impacts (Krijgsheld & Gen, 1986).
Occupational Health
- Chlorinated Solvent Exposure : The adverse health effects associated with occupational exposure to chlorinated solvents, including central nervous system, reproductive, liver, and kidney toxicity, highlight the need for strict exposure controls and further research into safe handling practices (Ruder, 2006).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-2-methylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKVGLKWRNPJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(CN)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





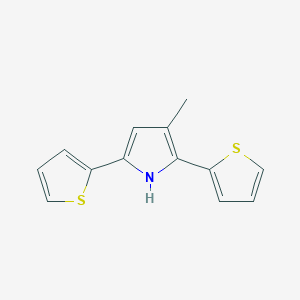

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)
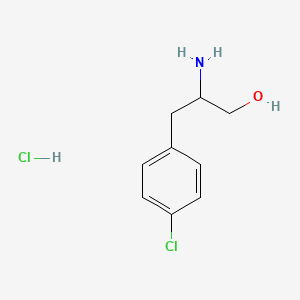
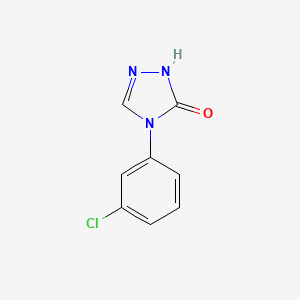
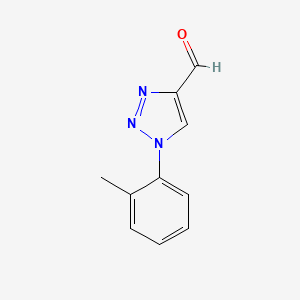
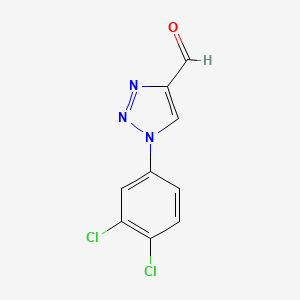
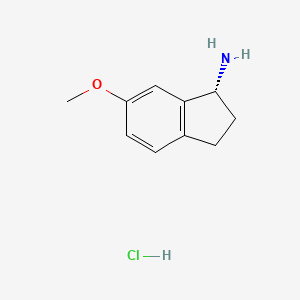

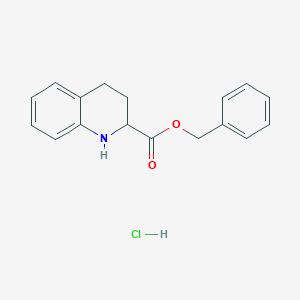
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
